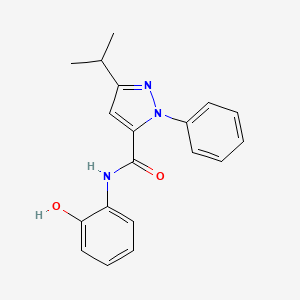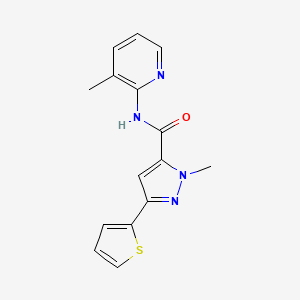![molecular formula C22H25N3O2S B10989680 2'-cyclopentyl-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989680.png)
2'-cyclopentyl-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of cycloalkanes , which are saturated hydrocarbons containing carbon atoms arranged in a ring. Specifically, it features a complex fused-ring system with a spiropentane and isoquinoline motif. Let’s break down its structure:
Spiropentane Ring: The central core consists of a ring, where two carbon atoms share a common vertex.
Isoquinoline Ring: Fused to the spiropentane, we find an ring system, which is a bicyclic structure containing a benzene ring fused to a pyridine ring.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Oxidative transformations may occur at various positions, leading to the formation of oxo (carbonyl) groups.
Substitution: Substituents on the cyclopentyl or thiazole rings can undergo nucleophilic or electrophilic substitutions.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions.
Substitution: Alkyl halides, Lewis acids, or nucleophiles (e.g., amines).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions and substituents present. Potential products include:
Spiropentane Ring Modifications: Oxidation could lead to the corresponding carboxylic acid or alcohol.
Isoquinoline Ring Modifications: Substitution or reduction may alter the substituents on the isoquinoline ring.
Scientific Research Applications
This compound’s unique structure makes it intriguing for various scientific fields:
Medicine: Investigate its potential as a drug candidate due to its complex scaffold.
Chemistry: Explore its reactivity and use it as a building block for novel compounds.
Industry: Assess its applicability in materials science or catalysis.
Mechanism of Action
Understanding the compound’s mechanism of action requires further research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Experimental studies would be necessary to unravel its biological effects.
Comparison with Similar Compounds
While direct analogs of this compound may be scarce, comparing it to related structures (such as other spirocyclic or isoquinoline-based compounds) can highlight its uniqueness.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-cyclopentyl-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c26-19(24-21-23-13-14-28-21)18-16-9-3-4-10-17(16)20(27)25(15-7-1-2-8-15)22(18)11-5-6-12-22/h3-4,9-10,13-15,18H,1-2,5-8,11-12H2,(H,23,24,26) |
InChI Key |
TWPPARKSXQMSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-7-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one](/img/structure/B10989605.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989607.png)
![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B10989613.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B10989618.png)

![4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10989640.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10989643.png)
![3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B10989651.png)
![Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989657.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989661.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10989667.png)
![4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide](/img/structure/B10989668.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10989673.png)

